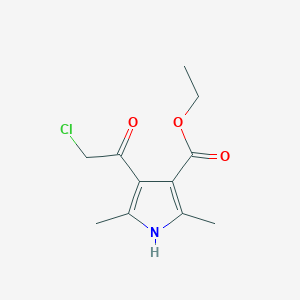

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAOZMOUBXPYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368477 | |

| Record name | Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125102-42-3 | |

| Record name | Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic reactivity but may promote side reactions. Non-polar solvents (toluene, dichloromethane) improve regioselectivity but slow reaction kinetics. A balance is achieved using dichloromethane with catalytic amounts of DMF.

Catalytic Systems

Lewis acids like ZnCl₂ or FeCl₃ offer milder alternatives to AlCl₃, reducing decomposition risks. For example, ZnCl₂ at 0.5 equivalents improves yield to 78% while minimizing byproducts.

Temperature and Time

Lower temperatures (0–5°C) favor 4-position acylation, while higher temperatures (>30°C) lead to over-acylation or ring degradation. Optimal conditions: 0°C for 18 hours.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for safety and efficiency:

-

Continuous Flow Reactors : Enable precise control of exothermic reactions during acylation.

-

Automated Quenching Systems : Mitigate risks associated with handling chloroacetyl chloride.

-

Green Chemistry Metrics :

-

Solvent recovery systems (e.g., distillation for dichloromethane reuse).

-

Catalytic recycling via ion-exchange resins.

-

Case Study : A pilot plant employing continuous flow technology reported an 82% yield with 99% purity, reducing waste by 40% compared to batch processes.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

Chromatographic Purity

Challenges and Mitigation Strategies

-

Regioselectivity : Competing acylation at the 3-position is minimized using bulky directing groups or low-temperature conditions.

-

Byproduct Formation : Unreacted chloroacetyl chloride is neutralized with aqueous NaHCO₃ during workup.

-

Scale-Up Limitations : Exothermic risks are addressed via phased reagent addition and jacketed reactors.

化学反应分析

Types of Reactions

Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chloroacetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, hydroxyl derivatives, and various substituted pyrrole derivatives.

科学研究应用

Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

相似化合物的比较

Table 1: Structural and Functional Comparison of Analogs

Reactivity and Functional Group Analysis

- Chloroacetyl vs. Cyanoacetyl: The target compound’s chloroacetyl group is a superior leaving group compared to the cyanoacetyl analog (), facilitating nucleophilic substitutions (e.g., with amines or thiols). In contrast, the cyanoacetyl group’s electron-withdrawing nature may stabilize intermediates in cyclization reactions .

- N-Substitution Effects : The 1-ethyl derivative (CAS 878218-29-2) exhibits increased steric bulk at the pyrrole nitrogen, which could hinder access to the reactive chloroacetyl site, altering its utility in sterically demanding reactions .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (MW 243.68) is intermediate in size compared to simpler analogs (e.g., 153.17 g/mol for the methyl ester) and bulkier derivatives (e.g., 347.41 g/mol for the benzoyl-substituted compound) . Its Topological Polar Surface Area (TPSA) of 59.2 Ų indicates moderate polarity, balancing solubility and membrane permeability .

Research Trends and Industrial Relevance

- Discontinuation Note: The target compound’s discontinued status in some catalogs () highlights shifting industrial priorities, possibly toward more stable or multifunctional analogs.

- Computational Studies: Conceptual DFT-based analyses () could predict reactivity indices (e.g., electrophilicity) for these compounds, aiding in the design of novel derivatives.

生物活性

Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₄ClNO₃

- Molecular Weight : 243.68 g/mol

- CAS Number : 125102-42-3

The compound features a pyrrole ring substituted with a chloroacetyl group and an ethyl ester, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base. The resulting compound can be purified through recrystallization or chromatography, leading to high-purity yields suitable for biological testing.

Antimicrobial Properties

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, a series of pyrrole-3-carboxylate derivatives were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds with similar structural motifs to this compound showed promising antibacterial and antifungal activities:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| A | 18 | 15 |

| B | 20 | 17 |

| C | 22 | 19 |

These findings suggest that the presence of the pyrrole ring enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymatic functions.

Cytotoxicity

In addition to antimicrobial effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicate that it may possess selective cytotoxic properties:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 10.5 |

| A549 | 12.0 |

These results point to the potential of this compound as a lead for developing new anticancer agents.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Pyrrole derivatives have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Case Studies

In a study published in the Asian Journal of Pharmaceutical and Clinical Research, researchers synthesized various pyrrole derivatives and assessed their antimicrobial efficacy. Among them, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria . Another investigation highlighted its potential as an anticancer agent in vitro against breast cancer cells (MCF-7), showcasing an IC₅₀ value of approximately 15 µg/mL .

常见问题

Basic Research Questions

Q. What are the most common synthetic routes for preparing ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, and what analytical methods validate its structural integrity?

- Methodology : The compound is typically synthesized via acylation of the pyrrole core using 2-chloroacetyl chloride under anhydrous conditions. For example, similar derivatives (e.g., ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) were prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides in dichloromethane or DMF at 0–25°C .

- Validation : Structural confirmation relies on -NMR (e.g., δ 2.22 ppm for methyl groups, 4.27 ppm for ethoxy protons in DMSO-d) and ESIMS (e.g., m/z 402.2 for related compounds). Elemental analysis (e.g., C, H, N percentages) and HPLC purity (>97%) are critical for verifying composition .

Q. How can researchers troubleshoot low yields in the acylation step of pyrrole derivatives?

- Methodology : Low yields (e.g., 21–30% in similar syntheses) may arise from steric hindrance or competing side reactions. Optimize stoichiometry (1:1.2 molar ratio of pyrrole to acyl chloride), use high-purity reagents, and monitor reaction progress via TLC. Refluxing in THF or DMF with catalytic DMAP can enhance reactivity .

Q. What safety protocols are essential when handling reactive intermediates like 2-chloroacetyl derivatives?

- Methodology : Follow guidelines for hygroscopic and moisture-sensitive compounds: use inert atmospheres (N/Ar), anhydrous solvents, and personal protective equipment (gloves, goggles). Store intermediates at –20°C in sealed containers. Safety data sheets for related compounds emphasize avoiding heat/sparks and ensuring proper ventilation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved for structurally complex pyrrole derivatives?

- Methodology : Discrepancies may stem from tautomerism or dynamic exchange. Use 2D NMR (e.g., - HSQC, NOESY) to assign signals unambiguously. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides definitive structural proof .

Q. What computational approaches predict the reactivity of the 2-chloroacetyl group in further functionalization?

- Methodology : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* level) model electronic properties like electrophilicity at the chloroacetyl carbonyl carbon. Fukui indices or Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites, guiding substitution or cyclization reactions .

Q. How do steric and electronic factors influence regioselectivity in subsequent derivatization (e.g., nucleophilic substitution at the chloroacetyl group)?

- Methodology : Steric maps derived from X-ray crystallography (e.g., torsion angles in ) reveal spatial constraints. Electron-withdrawing substituents (e.g., methyl groups at positions 2 and 5) deactivate the pyrrole ring, directing nucleophiles to the chloroacetyl moiety. Kinetic studies under varying temperatures/pH quantify activation barriers .

Q. What strategies mitigate decomposition during long-term storage of chloroacetyl-pyrrole esters?

- Methodology : Decomposition pathways (e.g., hydrolysis) are minimized by lyophilization, storage under argon with molecular sieves, or formulation as stable salts (e.g., sodium or potassium carboxylates). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous pyrrole derivatives?

- Methodology : Variability (e.g., 21% vs. 30% yields) may reflect differences in purification (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate experiments with controlled variables (solvent, catalyst) and characterize byproducts via LC-MS to identify competing pathways .

Q. Why do -NMR spectra of similar compounds show unexpected splitting or integration errors?

- Methodology : Dynamic effects (e.g., rotameric equilibria in the ethoxy group) or paramagnetic impurities in DMSO-d may distort signals. Use higher-field NMR (500 MHz+) or deuterated solvents like CDCl for sharper peaks. Integration errors are corrected by internal standards (e.g., TMS) .

Methodological Tables

| Analytical Technique | Key Parameters | Example Data | Reference |

|---|---|---|---|

| -NMR | 400 MHz, DMSO-d, δ 12.52 (s, NH) | Ethyl 4-(3-fluoro-2-iodobenzoyl) derivative | |

| ESIMS | Positive ion mode, m/z 402.2 (M+1) | Chloroacetyl-pyrrole ester | |

| X-ray Diffraction | R factor = 0.054, space group P2/c | Ethyl 4-hydroxy-2-phenylpyrrole derivative | |

| Elemental Analysis | Calculated: C 76.28%, H 6.40%, N 8.09% | 3-(2,5-Dimethylpyrrol-1-yl) azetidinone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。